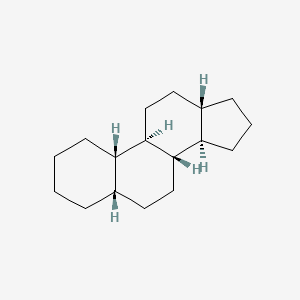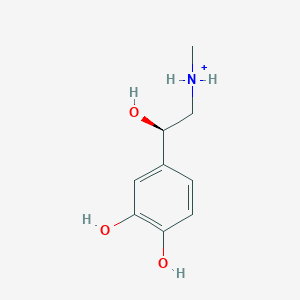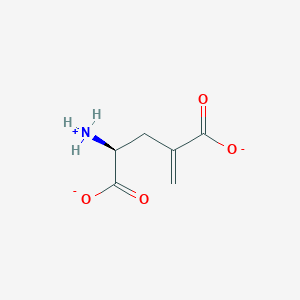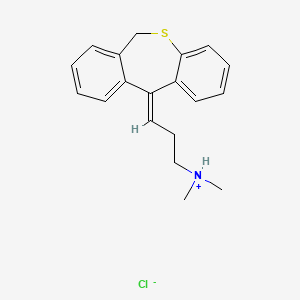
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps, such as distillation and crystallization, to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Penbutolol: A beta-blocker used in the treatment of hypertension.
Penicillin: An antibiotic used to treat bacterial infections.
While these compounds share some similarities in their chemical structure, this compound’s unique properties make it suitable for a broader range of applications, particularly in scientific research and industrial processes.
Propiedades
Número CAS |
24740-92-9 |
|---|---|
Fórmula molecular |
C15H17BrO4 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
(Z)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10- |
Clave InChI |
KPUGJSNAPAAEJB-RAXLEYEMSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)C(=O)/C(=C/C(=O)O)/Br |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
| 24740-92-9 | |
Sinónimos |
eta-4-n-pentoxybenzoyl-beta-bromacrylic acid Penberol Penberol, (E)-isomer Penberol, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















